C29H27BrN2O2
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Overview
Description
The compound with the molecular formula C29H27BrN2O2 Ocfentanil . It is a synthetic opioid analgesic that is structurally related to fentanyl. Ocfentanil is known for its potent analgesic properties and has been used in scientific research to study its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with aniline to form the Schiff base, which is then reduced to the corresponding amine. This amine is then acylated with 4-piperidone to form the final product, Ocfentanil. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ocfentanil undergoes several types of chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form various metabolites.
Reduction: The compound can be reduced to form different analogs.
Substitution: Ocfentanil can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and analogs of Ocfentanil, which are studied for their pharmacological properties.
Scientific Research Applications
Ocfentanil has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its structure and properties.
Biology: Studied for its effects on the central nervous system and its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pain management drug.
Industry: Used in the development of new synthetic opioids and analgesics.
Mechanism of Action
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptors, and the pathways involved are the opioid signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Structurally similar to Ocfentanil but with different pharmacokinetic properties.
Carfentanil: Another potent synthetic opioid with a similar structure but much higher potency.
Remifentanil: A short-acting synthetic opioid with a similar mechanism of action.
Uniqueness
Ocfentanil is unique due to its specific binding affinity to the mu-opioid receptors and its potent analgesic effects. It has a different pharmacokinetic profile compared to other similar compounds, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C29H27BrN2O2 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6-(3-bromophenyl)-9-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27BrN2O2/c1-3-27(34)32-25-10-5-4-9-23(25)31-24-16-21(19-13-11-18(2)12-14-19)17-26(33)28(24)29(32)20-7-6-8-22(30)15-20/h4-15,21,29,31H,3,16-17H2,1-2H3 |
InChI Key |
KQBXIRPIADDSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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